

Gomisin G and its Analogs: Inducing Apoptosis in Cancer Cells

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Compound of Interest

Compound Name: Gomisin G

Cat. No.: B1339162

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Application Notes and Protocols for Researchers

Introduction: **Gomisin G** is a dibenzocyclooctadiene lignan isolated from *Schisandra chinensis*, a plant with a long history in traditional medicine. Recent scientific investigations have focused on the anticancer properties of Gomisins, including their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This document provides a comprehensive overview of the application of **Gomisin G** and its related compounds in cancer research, with a focus on their pro-apoptotic effects. While some studies indicate **Gomisin G**'s primary anticancer activity in certain cell lines is through the suppression of proliferation and cell cycle arrest rather than apoptosis, other Gomisin variants have demonstrated significant apoptosis-inducing capabilities.^{[1][2][3]} This resource compiles quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Data Presentation: Cytotoxicity of Gomisin Analogs

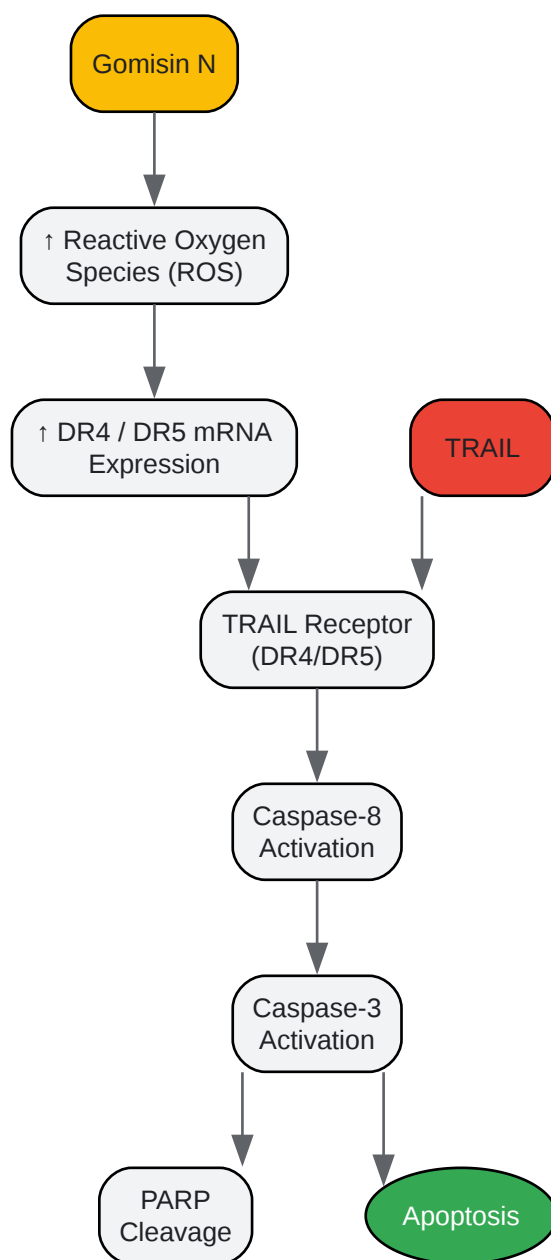
The following tables summarize the cytotoxic effects of various Gomisin compounds on different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes.

Compound	Cell Line	Cancer Type	IC50 Value	Reference
Gomisin L1	HL-60	Leukemia	82.02 μ M	[4]
Gomisin L1	HeLa	Cervical Cancer	166.19 μ M	[4]
Gomisin L1	MCF7	Breast Cancer	> 200 μ M	[4]

Note: Lower IC50 values indicate greater potency.

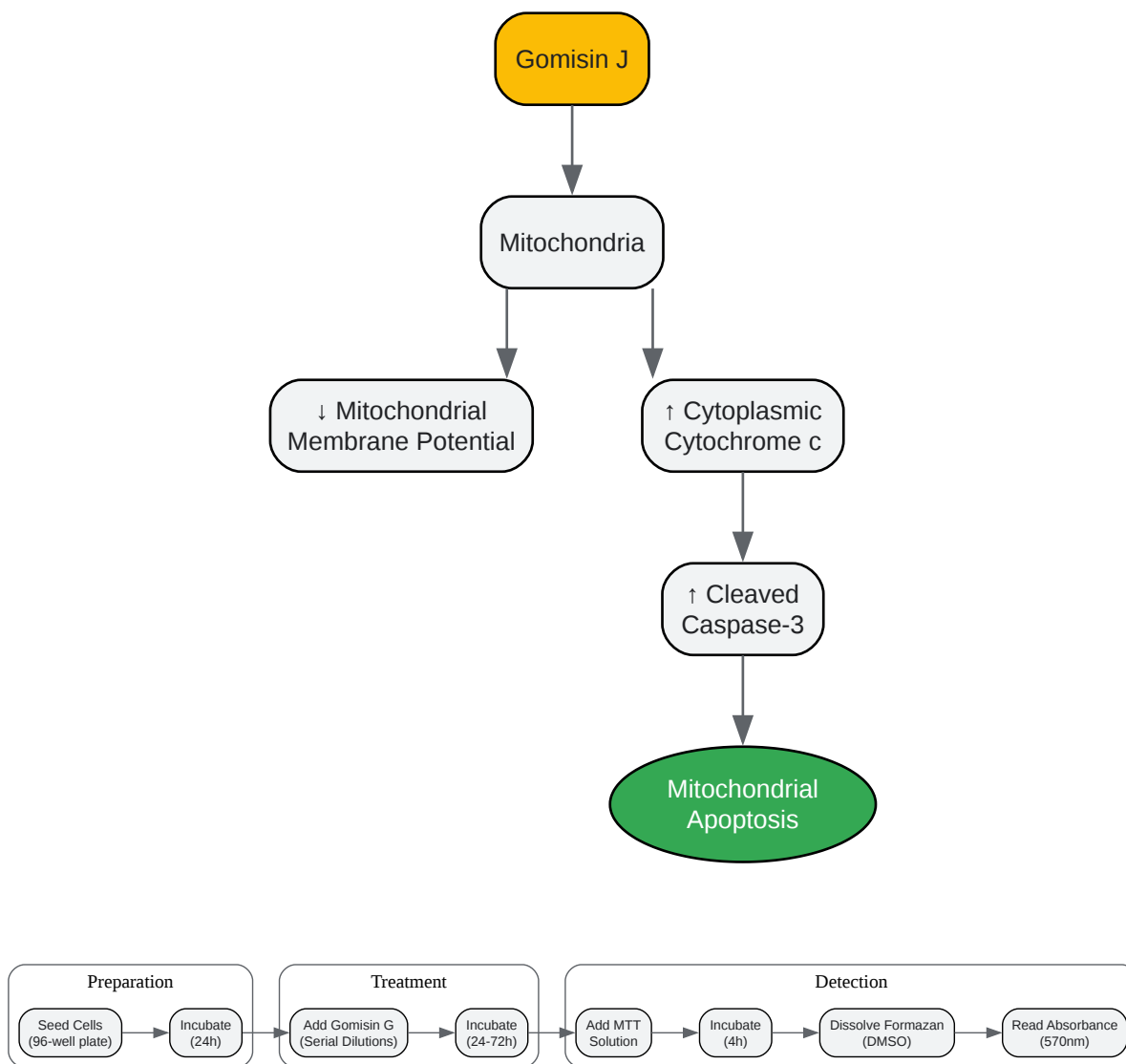
Signaling Pathways in Gomisin-Induced Apoptosis

Several signaling pathways have been implicated in the pro-apoptotic effects of Gomisin analogs. For instance, Gomisin N has been shown to enhance TRAIL-induced apoptosis through the generation of reactive oxygen species (ROS) and the subsequent upregulation of death receptors DR4 and DR5.[5][6] Gomisin J has been found to induce mitochondrial apoptosis in glioma cells.[7] In contrast, studies on **Gomisin G** in triple-negative breast cancer (TNBC) cells suggest its anticancer activity is primarily through the inhibition of the AKT signaling pathway, leading to cell cycle arrest rather than apoptosis.[1][2]



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Caption: Gomisin N enhances TRAIL-induced apoptosis via ROS-mediated upregulation of death receptors.



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